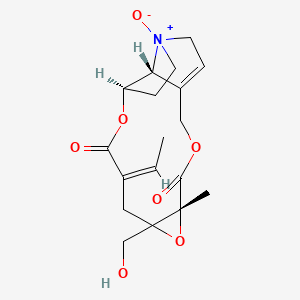
Erucifolin N-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Erucifolin N-oxide can be synthesized through the oxidation of its precursor, Erucifoline. One common method involves the use of sodium percarbonate as an oxygen source in the presence of rhenium-based catalysts under mild reaction conditions . Another method employs Oxone in a biphasic basic medium as the sole oxidant . These methods are efficient and environmentally friendly, providing high yields of the desired N-oxide.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes using similar reagents and conditions as those used in laboratory synthesis. The choice of oxidant and catalyst can vary depending on the specific requirements of the production process, such as cost, availability, and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Erucifolin N-oxide undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert this compound back to its precursor, Erucifoline.
Substitution: N-oxide compounds can participate in substitution reactions, where the N-oxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Sodium percarbonate, Oxone, and molecular oxygen in the presence of specific catalysts.
Reduction: Common reducing agents include hydrogen gas in the presence of a palladium catalyst.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions include more oxidized derivatives, reduced forms such as Erucifoline, and substituted compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Erucifolin N-oxide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Erucifolin N-oxide involves its interaction with molecular targets and pathways within biological systems. The N-oxide group is critical for its biological activity, providing water solubility and influencing membrane permeability . In some cases, the N-oxide group exhibits special redox reactivity, which is important for drug targeting and cytotoxicity .
Vergleich Mit ähnlichen Verbindungen
Erucifolin N-oxide can be compared with other similar compounds, such as:
- Europine N-oxide
- Echinatine N-oxide
- Rinderine N-oxide
- Heliosupine N-oxide
- Lasiocarpine N-oxide
- Echimidine N-oxide
These compounds share similar structural features and biological activities but differ in their specific molecular targets and pathways. This compound is unique in its specific interactions and applications in various fields of research.
Eigenschaften
Molekularformel |
C18H23NO7 |
|---|---|
Molekulargewicht |
365.4 g/mol |
IUPAC-Name |
(5R,9Z,12R,18R)-9-ethylidene-7-(hydroxymethyl)-5-methyl-15-oxido-3,6,11-trioxa-15-azoniatetracyclo[10.5.1.05,7.015,18]octadec-1(17)-ene-4,10-dione |
InChI |
InChI=1S/C18H23NO7/c1-3-11-8-18(10-20)17(2,26-18)16(22)24-9-12-4-6-19(23)7-5-13(14(12)19)25-15(11)21/h3-4,13-14,20H,5-10H2,1-2H3/b11-3-/t13-,14-,17+,18?,19?/m1/s1 |
InChI-Schlüssel |
IJAULDQGSBFPPG-WZILVZQPSA-N |
Isomerische SMILES |
C/C=C\1/CC2([C@@](O2)(C(=O)OCC3=CC[N+]4([C@H]3[C@@H](CC4)OC1=O)[O-])C)CO |
Kanonische SMILES |
CC=C1CC2(C(O2)(C(=O)OCC3=CC[N+]4(C3C(CC4)OC1=O)[O-])C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















